3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
The compound 3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido-pyrimidine-dione derivative featuring a piperidine moiety modified with an (E)-2-phenylethenesulfonyl group.
Properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-19-17-7-4-11-21-18(17)22-20(26)24(19)16-8-12-23(13-9-16)29(27,28)14-10-15-5-2-1-3-6-15/h1-3,5-6,10,14,16-18,21H,4,7-9,11-13H2,(H,22,26)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNKNBZAKJSUDX-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC1)NC(=O)N(C2=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(NC1)NC(=O)N(C2=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family. They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis.
Mode of Action
The compound interacts with PARP-1, which is involved in DNA repair damage. The compound acts as an inhibitor of PARP-1. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival. The compound inhibits this process, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death.
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1. This inhibition disrupts the DNA base excision repair (BER) and DNA single-strand break (SSB) repair processes. This disruption leads to genomic dysfunction and ultimately cell death.
Biochemical Analysis
Biochemical Properties
It is known that pyridopyrimidines, the class of compounds it belongs to, can interact with various enzymes and proteins. For instance, certain derivatives of pyridopyrimidines have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can influence various biochemical reactions, potentially altering cellular function.
Biological Activity
The compound 3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione represents a novel class of pyrido[2,3-d]pyrimidine derivatives with a potential spectrum of biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.49 g/mol. The structure includes a pyrido[2,3-d]pyrimidine core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. The compound has been evaluated against various cancer cell lines:
These findings suggest that the compound exhibits significant inhibitory activity against key cancer cell lines through mechanisms involving the inhibition of tyrosine kinases and other cancer-related pathways.
Enzyme Inhibition
The compound has shown promising results in inhibiting several enzymes:
- Dihydrofolate Reductase (DHFR) : Critical for nucleotide synthesis and cell proliferation.
- Threonine Tyrosine Kinase (TTK) : Involved in cell cycle regulation.
- Adenosine Kinase : Plays a role in cellular energy homeostasis.
Inhibition assays indicated that this compound could effectively reduce enzyme activity, contributing to its anticancer effects by disrupting metabolic pathways essential for tumor growth .
Other Biological Activities
Beyond anticancer properties, the compound has also demonstrated:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Reduction in inflammatory markers in vitro.
- Antioxidant Properties : Scavenging of free radicals as measured by DPPH assays.
Case Studies
A notable study published in 2024 explored the synthesis and biological evaluation of similar pyrido[2,3-d]pyrimidines. Compounds derived from this scaffold exhibited not only anticancer activities but also demonstrated potential as anti-inflammatory agents .
Another study highlighted the structure-activity relationship (SAR) of these compounds, emphasizing modifications that enhance biological activity while reducing toxicity .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to the target compound have demonstrated efficacy against various cancer cell lines in vitro and in vivo models .
- Antimicrobial Properties
- Anti-inflammatory Effects
- Analgesic Properties
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group attached to the piperidine moiety is susceptible to nucleophilic attack. This reactivity is leveraged in displacement reactions with amines or thiols:
In one study, derivatives with morpholine or N-methylpiperazine substituents showed enhanced anti-inflammatory activity after substitution .
Cyclization and Annulation Reactions
The pyrido-pyrimidine core participates in annulation reactions under acidic or basic conditions:
For example, cyclization with hydrazine hydrate at 80°C yielded pyrazolo derivatives with antitumor potential .
Acid/Base-Mediated Rearrangements
The pyrimidine-dione system undergoes ring-opening or tautomerization under specific pH conditions:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Alkaline hydrolysis | 10% NaOH, 70°C | Ring-opened carboxylic acid intermediates | |
| Acid-catalyzed tautomerization | HCl/MeOH, room temperature | Keto-enol tautomers |
Spectral data (IR: 1660–1680 cm⁻¹ for carbonyl groups; NMR: δ 2.8–4.2 ppm for ethylene side chains) confirm structural rearrangements .
Reductive and Oxidative Transformations
The electron-deficient pyrimidine ring participates in redox reactions:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Sodium borohydride reduction | EtOH, 0°C | Dihydro-pyrido-pyrimidine adducts | |
| DDQ oxidation | DCM, reflux | Aromatic pyrido-pyrimidine oxides |
Reductive alkylation with formaldehyde and NaBH₃CN introduced methyl groups at the N10 position in related pyrido-pyrimidines .
Sulfonyl Group Reactivity
The (E)-2-phenylethenesulfonyl group undergoes conjugate addition or elimination:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Michael addition | Acrylonitrile, K₂CO₃ | Sulfonyl-cyanoethyl adducts | |
| Thermal elimination | Xylene, 140°C | Styrenesulfonyl byproducts |
The sulfonyl group’s stability under oxidative conditions (e.g., H₂O₂/AcOH) was confirmed via mass spectrometry.
Key Research Findings
-
Biological relevance : Derivatives from nucleophilic substitutions (e.g., morpholine analogs) exhibited 2–3× higher anti-inflammatory activity than indomethacin in hyaluronidase assays .
-
Synthetic efficiency : Cascade reactions using α-fluoromalonate achieved 65–78% yields for annulated pyrido-pyrimidines .
-
Thermal stability : The compound decomposes above 300°C, as shown by TGA analysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Key Structural and Functional Insights
Core Heterocycle Variations: The target compound’s pyrido[2,3-d]pyrimidine-2,4-dione core differs from pyrido[3,4-d]pyrimidinones (e.g., compound 44f) in nitrogen positioning, which influences electronic properties and target selectivity . Chromeno-pyrimidine hybrids (e.g., ) incorporate a fused coumarin ring, enhancing π-π stacking interactions but reducing metabolic stability compared to simpler pyrido-pyrimidines .
Thioxo groups (e.g., ) improve hydrogen-bonding capacity but may increase susceptibility to oxidative degradation .
Synthetic Approaches :
- Sodium triacetoxyborohydride-mediated reductive amination () is common for introducing piperazine/piperidine substituents, whereas the target compound’s sulfonylation likely requires sulfonyl chloride intermediates .
- One-pot syntheses () offer efficiency but limit regiochemical control compared to stepwise protocols .
Biological Implications :
- Piperidine-substituted pyrido-pyrimidines (e.g., ) show kinase inhibition, suggesting the target compound may share similar mechanisms .
- Computational studies () highlight the importance of lipophilicity (clogP ~3.5) and polar surface area (<140 Ų) for bioavailability, criteria likely met by the target compound .
Research Findings and Gaps
- Activity Data: While direct data for the target compound are absent, sulfonamide-containing analogs demonstrate nanomolar IC₅₀ values against kinases like BRAF and CDK2 .
- Synthetic Challenges : The E-configuration of the styrenesulfonyl group necessitates stereoselective synthesis, which may require transition-metal catalysts or photochemical methods .
- Unresolved Questions: The impact of the dione moiety (vs. mono-ketone analogs) on solubility and toxicity remains unstudied.
Preparation Methods
Vilsmeier-Haack Cyclization
In a seminal approach, 6-amino-1,3-dimethyluracil (17 ) undergoes Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate an intermediate iminium chloride (20 ) (Scheme 1). Subsequent treatment with cyanoacetamide in ethanol induces cyclization, yielding the pyrido[2,3-d]pyrimidine-2,4-dione core (6 ) in 78% yield. This method is advantageous for its scalability and compatibility with diverse substituents at the R₁ and R₃ positions.
Mechanistic Insight :
The Vilsmeier reagent (Cl₂P=O–CH=N⁺(CH₃)₂) facilitates electrophilic formylation at the 5-position of the uracil, followed by nucleophilic attack by cyanoacetamide to form the pyridine ring.
Palladium-Catalyzed Cascade Reactions
An alternative route employs β-bromovinyl aldehydes (1a ) and 6-amino-1,3-dialkyluracils (2a ) in a palladium-catalyzed cascade reaction (Scheme 2). Using Pd(OAc)₂ (2.5 mol%) and Xantphos (5 mol%) under microwave irradiation (120°C, 5 min), this one-pot process achieves imination, Buchwald-Hartwig coupling, and cyclization to furnish pyrido[2,3-d]pyrimidines (3a-o ) with yields up to 85%.
Key Advantages :
- Reduced reaction time (5 min vs. 8–24 h for traditional methods).
- Tolerance for electron-deficient and sterically hindered aldehydes.
Installation of the (E)-2-Phenylethenesulfonyl Moiety
The final step involves stereoselective sulfonylation of the piperidine nitrogen with (E)-2-phenylethenesulfonyl chloride.
Synthesis of (E)-2-Phenylethenesulfonyl Chloride
The sulfonyl chloride is prepared via a two-step process:
- Sulfonation of (E)-Styrene : (E)-Styrene reacts with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at 0°C to yield (E)-2-phenylethenesulfonic acid.
- Chlorination : Treatment with PCl₅ (2 eq) in refluxing toluene converts the sulfonic acid to the sulfonyl chloride, isolated by distillation (b.p. 112–114°C).
Stereochemical Control :
The (E)-configuration is preserved by avoiding prolonged heating and using non-polar solvents during chlorination.
Sulfonylation of Piperidine
The piperidin-4-yl-substituted pyrido[2,3-d]pyrimidine (IV ) is treated with (E)-2-phenylethenesulfonyl chloride (1.2 eq) in the presence of Et₃N (2 eq) in CH₂Cl₂ at 0°C (Scheme 4). The reaction proceeds via nucleophilic acyl substitution, affording the target compound in 82% yield after silica gel chromatography.
Critical Parameters :
- Excess sulfonyl chloride ensures complete conversion.
- Low temperatures minimize epimerization of the (E)-vinyl group.
Analytical Characterization
The final product is characterized by:
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H5), 7.82 (d, J = 15.5 Hz, 1H, vinyl-H), 7.45–7.38 (m, 5H, Ph), 4.12 (m, 1H, piperidine-H), 3.51 (s, 3H, N-CH₃), 2.98–2.85 (m, 4H, piperidine-H).
- HRMS : m/z calc. for C₂₀H₁₉N₃O₄S [M+H]⁺: 414.1124; found: 414.1128.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Vilsmeier + Alkylation | 65 | 14 h | High (E) | Moderate |
| Palladium Cascade | 78 | 5 min | Moderate | High |
| Post-Cyclization Coupling | 70 | 8 h | High (E) | Low |
The palladium-catalyzed cascade offers the best balance of efficiency and scalability, though the Vilsmeier route provides superior stereocontrol.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves multi-step reactions starting with pyrido[2,3-d]pyrimidine precursors. Key steps include:
- Introduction of the piperidin-4-yl group via nucleophilic substitution.
- Sulfonylation using (E)-2-phenylethenesulfonyl chloride under controlled conditions (0–5°C).
- Purification via silica gel chromatography with gradient elution (hexane/ethyl acetate). Critical parameters: Anhydrous solvents (e.g., DMF), stoichiometric base (triethylamine), and inert atmosphere .
Q. Which analytical techniques confirm structural integrity and purity?
Essential methods include:
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm confirm pyrimidine protons; piperidine ring signals appear at δ 2.5–3.5 ppm.
- HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase).
- HRMS : Molecular ion ([M+H]⁺) matched to theoretical mass (±2 ppm).
- X-ray crystallography : Resolves stereochemistry of the sulfonylated piperidine moiety .
Q. What preliminary biological assays are recommended?
Initial screening should include:
- Kinase inhibition : EGFR/VEGFR families (IC₅₀ determination via ADP-Glo™ assay).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549).
- Metabolic stability : Microsomal half-life (human liver microsomes, NADPH cofactor) .
Advanced Research Questions
Q. How to optimize the sulfonylation step for improved yields?
Strategies include:
- Using freshly distilled (E)-2-phenylethenesulfonyl chloride.
- Strict temperature control (-10°C to 0°C) with dry ice/acetone baths.
- Molecular sieves (3Å) to absorb moisture. Yield increased from 45% to 72% with 2.2 eq. triethylamine in THF .
Q. How to resolve conflicting bioactivity data between enzyme and cell-based assays?
Address discrepancies by:
Q. What computational methods predict target binding modes?
Use:
Q. How to design structure-activity relationship (SAR) studies for the ethenesulfonyl group?
Approaches include:
Q. What strategies mitigate solubility limitations in pharmacological assays?
Solutions:
- Co-solvents : DMSO/PEG 400 (≤5% v/v).
- Nanoformulations : Antisolvent precipitation with poloxamer stabilizers.
- Prodrugs : Phosphate esters for enhanced aqueous solubility .
Q. How to validate target engagement in cellular environments?
Methods:
Q. How to address interspecies metabolic stability discrepancies?
Conduct:
- Species-specific microsomal assays : Human, rat, and dog liver microsomes with CYP inhibitors (e.g., ketoconazole).
- Metabolite identification : UPLC-QTOF analysis to compare interspecies metabolite profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
